N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety can be introduced by reacting the benzothiazole derivative with cyclopentanecarboxylic acid or its derivatives under appropriate coupling conditions, such as using carbodiimides as coupling agents.
Final Coupling: The final step involves coupling the benzothiazole derivative with 4-methylphenylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide is unique due to the presence of the 4-methylphenyl group, which may impart specific biological or chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-7-15(8-6-14)21(11-3-4-12-21)19(24)23-20-22-17-10-9-16(25-2)13-18(17)26-20/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24) |
InChI Key |
BHNXMMCFVFCTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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